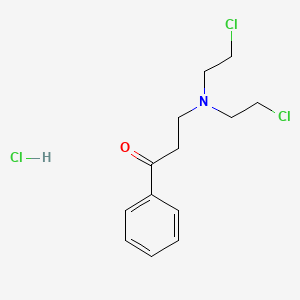
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of bis(2-chloroethyl)amine, which is a nitrogen mustard compound. Nitrogen mustards are known for their alkylating properties, which make them useful in both chemical synthesis and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with 1-phenyl-1-propanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at a specific temperature, usually around 50°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of automated systems to monitor temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its alkylating properties.
Mecanismo De Acción
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation process can lead to the formation of cross-links in DNA, thereby disrupting DNA synthesis and transcription. The compound targets the N7 position of guanine in DNA, leading to the formation of inter-strand cross-links that inhibit cell division and induce cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Melphalan
- Cyclophosphamide
- Chlorambucil
- Bendamustine
Uniqueness
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amine with the phenylpropanone moiety. This combination enhances its reactivity and potential therapeutic applications compared to other nitrogen mustard compounds .
Propiedades
Número CAS |
25223-87-4 |
|---|---|
Fórmula molecular |
C13H18Cl3NO |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-7-10-16(11-8-15)9-6-13(17)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
Clave InChI |
ZZXCEJDMVQLVCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


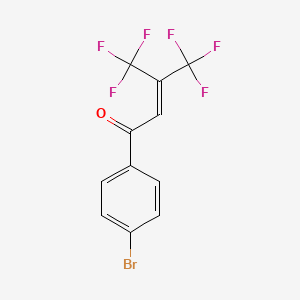
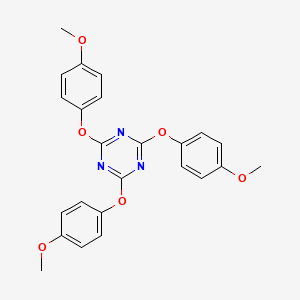
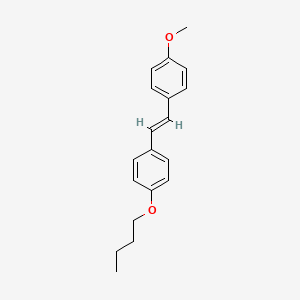

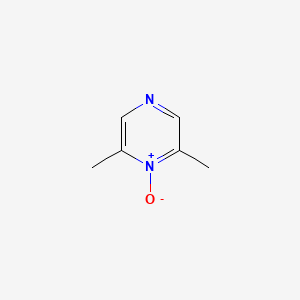
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
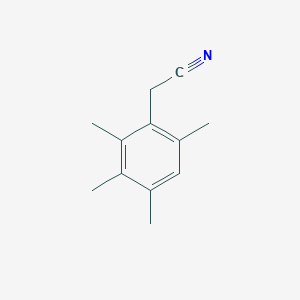
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
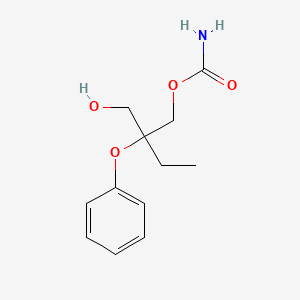
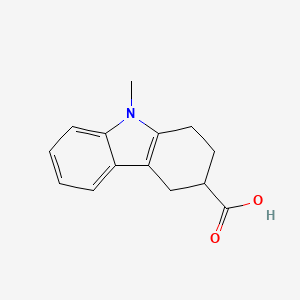

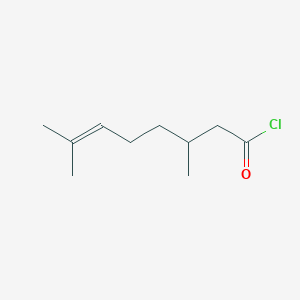
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)

